4-BUTYLPHENYL 2-(2-NITROBENZENESULFINYL)ACETATE
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Overview
Description
4-BUTYLPHENYL 2-(2-NITROBENZENESULFINYL)ACETATE is a chemical compound with the molecular formula C18H19NO5S It is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a sulfinylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTYLPHENYL 2-(2-NITROBENZENESULFINYL)ACETATE typically involves a multi-step process. One common method is the reaction of 4-butylphenol with 2-nitrobenzoyl chloride in the presence of a base such as pyridine to form the corresponding ester. This intermediate is then subjected to sulfoxidation using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-BUTYLPHENYL 2-(2-NITROBENZENESULFINYL)ACETATE undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, alcohols, bases like pyridine.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
4-BUTYLPHENYL 2-(2-NITROBENZENESULFINYL)ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BUTYLPHENYL 2-(2-NITROBENZENESULFINYL)ACETATE involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The sulfinyl group may also play a role in modulating the compound’s reactivity and interactions with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(4-Butylphenyl) 2-(2-nitrophenyl)sulfonylacetate: Similar structure but with a sulfonyl group instead of a sulfinyl group.
(4-Butylphenyl) 2-(2-aminophenyl)sulfinylacetate: Similar structure but with an amino group instead of a nitro group.
(4-Butylphenyl) 2-(2-nitrophenyl)sulfinylpropionate: Similar structure but with a propionate group instead of an acetate group.
Uniqueness
4-BUTYLPHENYL 2-(2-NITROBENZENESULFINYL)ACETATE is unique due to the presence of both a nitro group and a sulfinyl group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(4-butylphenyl) 2-(2-nitrophenyl)sulfinylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-2-3-6-14-9-11-15(12-10-14)24-18(20)13-25(23)17-8-5-4-7-16(17)19(21)22/h4-5,7-12H,2-3,6,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNOYGUZYZEPTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OC(=O)CS(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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